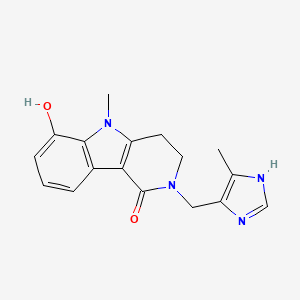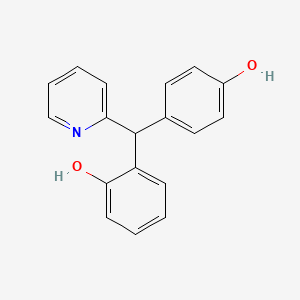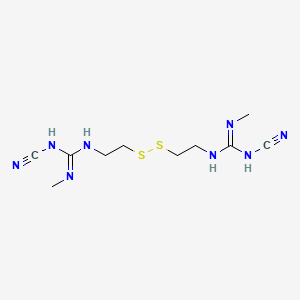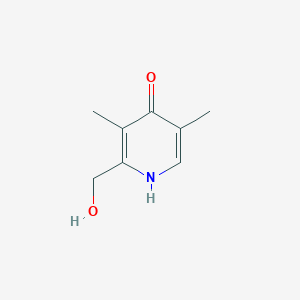
Lesinurad Impurity C
Overview
Description
Lesinurad Impurity C is a chemical compound associated with the synthesis and production of Lesinurad, a medication used to treat hyperuricemia in patients with gout. Lesinurad works by inhibiting urate transporter 1 and organic anion transporter 4, which are responsible for the reabsorption of uric acid in the kidneys, thereby increasing uric acid excretion and lowering serum uric acid levels .
Mechanism of Action
Target of Action
Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid from the renal tubules .
Mode of Action
Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad increases the excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid in the kidneys, leading to increased urinary excretion of uric acid . This process reduces the serum uric acid concentration
Pharmacokinetics
Following oral administration, Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . The urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid levels correlate with the dose .
Result of Action
The primary result of Lesinurad’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid levels . This can help in the management of conditions like gout, which are associated with high levels of uric acid .
Biochemical Analysis
Biochemical Properties
Lesinurad Impurity C plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are crucial for the reabsorption and excretion of uric acid in the kidneys . These interactions can influence the overall uric acid levels in the body, impacting the efficacy of Lesinurad in treating hyperuricemia.
Cellular Effects
This compound affects various cell types, particularly renal cells involved in uric acid transport. It can alter cell signaling pathways related to uric acid reabsorption and excretion. Additionally, this compound may influence gene expression related to these pathways, potentially affecting cellular metabolism and function . The compound’s impact on cell signaling and gene expression underscores its significance in the pharmacological profile of Lesinurad.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to URAT1 and OAT4 transporters. This binding inhibits the reabsorption of uric acid, promoting its excretion. The inhibition of these transporters can lead to changes in gene expression related to uric acid metabolism, further influencing the compound’s pharmacodynamics . Understanding these molecular interactions is essential for assessing the impurity’s impact on drug efficacy and safety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability of this compound can influence its long-term effects on cellular function. Degradation products of the impurity may also have distinct biochemical properties, potentially altering its impact on cells and tissues . Monitoring these temporal changes is important for ensuring consistent drug quality.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the impurity may have minimal impact on uric acid levels and cellular function. At higher doses, it can exhibit toxic effects, including nephrotoxicity and alterations in renal function . Understanding the dosage-dependent effects of this compound is crucial for determining safe exposure levels.
Metabolic Pathways
This compound is involved in metabolic pathways related to uric acid transport and excretion. It interacts with enzymes such as xanthine oxidase, which plays a role in uric acid production. The impurity’s influence on these metabolic pathways can affect the overall pharmacokinetics of Lesinurad, potentially altering its therapeutic efficacy . Detailed studies on these pathways are necessary for comprehensive impurity profiling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the impurity, influencing its biochemical activity. Understanding the transport mechanisms of this compound is essential for predicting its distribution and potential effects in vivo .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. Targeting signals and post-translational modifications may direct the impurity to particular cellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns can influence the impurity’s interactions with biomolecules and its overall biochemical effects . Detailed studies on subcellular localization are important for understanding the impurity’s role in cellular processes.
Preparation Methods
The preparation of Lesinurad Impurity C involves several synthetic routes and reaction conditions. One of the methods includes the use of 1-cyclopropylnaphthalene-4-yl isorhodanate and acethydrazide, which undergo an addition reaction followed by cyclization in the presence of an alkali reagent . Another method involves the synthesis of Lesinurad from 1-bromonaphthalene as the starting material, which undergoes multiple steps including bromination, cyclization, and thiolation . These methods are designed to be economical, efficient, and environmentally friendly, making them suitable for large-scale industrial production .
Chemical Reactions Analysis
Lesinurad Impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various intermediates and derivatives of Lesinurad .
Scientific Research Applications
Lesinurad Impurity C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Lesinurad.
Biology: It is studied for its potential effects on biological systems, particularly in relation to uric acid metabolism and kidney function.
Medicine: It is used in the development and testing of new medications for the treatment of hyperuricemia and gout.
Industry: It is involved in the large-scale production of Lesinurad, ensuring the consistency and safety of the final pharmaceutical product
Comparison with Similar Compounds
Lesinurad Impurity C can be compared with other similar compounds, such as:
Dotinurad: Another selective inhibitor of urate transporter 1, used for the treatment of hyperuricemia.
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
This compound is unique in its dual inhibition of urate transporter 1 and organic anion transporter 4, making it effective in increasing uric acid excretion and lowering serum uric acid levels .
Properties
IUPAC Name |
2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBOVZSWIYSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B601797.png)

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
